molecular formula C17H23N3O4 B4112805 N,N'-[(methylimino)di-3,1-propanediyl]di(2-furamide)

N,N'-[(methylimino)di-3,1-propanediyl]di(2-furamide)

Cat. No. B4112805
M. Wt: 333.4 g/mol
InChI Key: KUHRGONGYXIJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[(methylimino)di-3,1-propanediyl]di(2-furamide) is a chemical compound that is commonly used in scientific research. It is also known by the name MDPF and has a molecular formula of C14H20N4O2. MDPF is a furan derivative and is synthesized using a specific method. It has various biological and physiological effects and is used in many laboratory experiments.

Mechanism of Action

The mechanism of action of MDPF is not fully understood. However, it is believed that MDPF reacts with biomolecules through the formation of imine bonds. This reaction leads to the formation of colored complexes that can be easily detected using spectroscopy.
Biochemical and Physiological Effects:
MDPF has various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. MDPF has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, MDPF has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

MDPF has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and is readily available. MDPF is also stable and can be stored for extended periods without degradation. Additionally, MDPF is highly selective and can be used to detect specific biomolecules with high sensitivity.
However, there are also limitations to the use of MDPF in laboratory experiments. MDPF is not suitable for the detection of all biomolecules and is limited to the detection of amino acids, peptides, and proteins. Additionally, MDPF can interfere with other assays and may produce false positives.

Future Directions

There are several future directions for the use of MDPF in scientific research. One potential application is in the development of new diagnostic tools for the detection of biomolecules. MDPF could be used in the development of new assays for the detection of specific biomolecules with high sensitivity and specificity.
Another potential application is in the development of new antimicrobial agents. MDPF has been shown to have antimicrobial properties and could be used as a lead compound for the development of new antibiotics.
Conclusion:
In conclusion, N,N'-[(methylimino)di-3,1-propanediyl]di(2-furamide) is a useful compound for scientific research. It is synthesized using a specific method and has various biochemical and physiological effects. MDPF is widely used in laboratory experiments for the detection of biomolecules and has several advantages and limitations. There are also several future directions for the use of MDPF in scientific research, including the development of new diagnostic tools and antimicrobial agents.

Scientific Research Applications

MDPF is widely used in scientific research as a reagent for the detection of various biomolecules. It is commonly used in the detection of amino acids, peptides, and proteins. MDPF reacts with these biomolecules to form colored complexes that can be easily detected using spectroscopy. MDPF is also used in the detection of metal ions and is a useful tool for studying metal ion binding to biomolecules.

properties

IUPAC Name

N-[3-[3-(furan-2-carbonylamino)propyl-methylamino]propyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-20(10-4-8-18-16(21)14-6-2-12-23-14)11-5-9-19-17(22)15-7-3-13-24-15/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHRGONGYXIJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1=CC=CO1)CCCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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